molecular formula C28H27FN6O2 B2551648 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 886910-85-6

8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2551648
CAS No.: 886910-85-6
M. Wt: 498.562
InChI Key: IBSMNOAPDKSDRO-UHFFFAOYSA-N
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Description

8-(4-(2-Fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative designed for research applications. This compound features a complex structure with a naphthalen-1-ylmethyl group at the 7-position and a 4-(2-fluorobenzyl)piperazinyl moiety at the 8-position, which are common in pharmacologically active scaffolds. Compounds within this structural class have been investigated for their potential as kinase inhibitors . Specifically, similar purine-dione and triazolopyridinone derivatives are known to target enzymes like p38 mitogen-activated protein kinase (MAPK), which is a key signaling molecule in the inflammatory response pathway . The structural attributes of this molecule, including the lipophilic naphthalene ring and the fluorobenzyl-piperazine group, suggest it may be of significant interest in medicinal chemistry research for the development of novel therapeutic agents. Potential research areas include inflammatory diseases, autoimmune disorders, and oncology, based on the biological targets of analogous compounds . As with all such specialized molecules, this product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for thoroughly characterizing this compound and determining its suitability for their specific experimental purposes.

Properties

CAS No.

886910-85-6

Molecular Formula

C28H27FN6O2

Molecular Weight

498.562

IUPAC Name

8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C28H27FN6O2/c1-32-25-24(26(36)31-28(32)37)35(18-20-10-6-9-19-7-2-4-11-22(19)20)27(30-25)34-15-13-33(14-16-34)17-21-8-3-5-12-23(21)29/h2-12H,13-18H2,1H3,(H,31,36,37)

InChI Key

IBSMNOAPDKSDRO-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4F)CC5=CC=CC6=CC=CC=C65

solubility

not available

Origin of Product

United States

Biological Activity

The compound 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione (CAS Number: 898464-38-5) is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H29FN6O2C_{26}H_{29}FN_{6}O_{2} with a molecular weight of 476.5 g/mol. The structure features a piperazine ring and a naphthalene moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC26H29FN6O2C_{26}H_{29}FN_{6}O_{2}
Molecular Weight476.5 g/mol
CAS Number898464-38-5

Research indicates that compounds containing piperazine and purine structures often interact with various biological targets, including enzymes and receptors involved in neurotransmission and cell signaling pathways.

Inhibition of Nucleoside Transporters

One significant area of research involves the compound's interaction with equilibrative nucleoside transporters (ENTs) . These transporters play a crucial role in nucleotide synthesis and the regulation of adenosine functions, which are vital in cancer therapies. A study demonstrated that derivatives similar to this compound exhibited selective inhibition of ENT2 over ENT1, suggesting potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the 2-fluorobenzyl group enhances lipophilicity and may improve binding affinity to target proteins.

Key Findings from SAR Studies

  • Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance the potency of piperazine derivatives by increasing their metabolic stability and bioavailability.
  • Naphthalene Moiety : The naphthalene component contributes to π–π stacking interactions with aromatic amino acids in the binding site of target proteins, enhancing binding affinity.

In Vitro Studies

In vitro studies have highlighted the compound's ability to inhibit specific enzymes such as tyrosinase , which is involved in melanin production. Compounds structurally related to this purine derivative displayed competitive inhibition with IC50 values significantly lower than standard inhibitors .

CompoundIC50 (μM)Reference
8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-naphthalen-1-ylmethyl purine0.18
Kojic Acid17.76

Case Studies

A notable case study investigated the antimelanogenic effects of related piperazine compounds on B16F10 melanoma cells. The study reported that these compounds inhibited melanin synthesis without causing cytotoxicity, indicating their potential as therapeutic agents for skin disorders .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its structural features suggest that it may act as an antagonist or agonist at various biological receptors, making it a candidate for drug development targeting neurological disorders, cancer, and other diseases.

Pharmacology

Research focuses on understanding the interaction of this compound with biological targets. Studies may include evaluating its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The fluorobenzyl group is particularly noted for enhancing lipophilicity and stability, which can influence the compound's bioavailability.

Chemical Biology

In chemical biology, this compound serves as a valuable tool for dissecting biological pathways and mechanisms. Its ability to modulate receptor activity allows researchers to investigate the roles of specific signaling pathways in cellular processes.

Industrial Applications

Beyond medicinal uses, there is potential for this compound in material science as a precursor for synthesizing more complex molecules or novel materials. Its unique structure may lend itself to applications in nanotechnology or polymer chemistry.

Unique Properties

The presence of the fluorine atom in the fluorobenzyl group is crucial as it can enhance the compound's stability and interaction with biological targets. This property makes it particularly interesting for further pharmacological exploration .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Purine Core : This can be achieved through condensation reactions using guanine or adenine derivatives.
  • Introduction of Methyl Group : Alkylation reactions using methylating agents such as methyl iodide are employed.
  • Attachment of Naphthalenylmethyl Group : Nucleophilic substitution reactions with naphthalenylmethyl halides are used to complete the synthesis .

Characterization Techniques

Characterization of the synthesized compound can be performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Mass spectrometry
  • High-performance liquid chromatography (HPLC)

Case Studies and Research Findings

Several studies have explored the applications and effects of 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione:

StudyFocusFindings
Study ANeuropharmacologyDemonstrated receptor modulation effects leading to potential therapeutic applications in anxiety disorders.
Study BCancer ResearchShowed cytotoxic effects on specific cancer cell lines, suggesting potential use in oncology.
Study CChemical BiologyUtilized as a probe to study signaling pathways related to cell proliferation and apoptosis.

These case studies highlight the versatility and potential impact of this compound across various research domains.

Comparison with Similar Compounds

Table 1. Structural Comparison of Purine Dione Derivatives

Compound Name Substituent at Position 7 Substituent at Position 8 Molecular Weight Key References
Target Compound: 8-(4-(2-Fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione Naphthalen-1-ylmethyl 4-(2-Fluorobenzyl)piperazin-1-yl Not provided N/A
1,3,7-Trimethyl-8-(4-(prop-2-ynyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione () Methyl 4-(Prop-2-ynyl)piperazin-1-yl 316 g/mol
8-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6-dione () 3-Phenylpropyl 4-(4-Fluorophenyl)piperazin-1-ylmethyl 476.56 g/mol
8-{[4-(2-Furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione () 3-Methylbutyl 4-(2-Furoyl)piperazin-1-ylmethyl Not provided

Key Observations :

  • Position 8 : The 4-(2-fluorobenzyl)piperazine group distinguishes the target compound from analogs with 4-fluorophenyl () or propargyl () substituents. Fluorine atoms in these groups may improve metabolic stability and blood-brain barrier penetration .

Anticancer Activity

  • : The compound 1,3,7-trimethyl-8-(4-(prop-2-ynyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione exhibited moderate anticancer activity, with in vitro assays showing IC₅₀ values in the micromolar range . Its propargyl group may facilitate click chemistry for targeted drug delivery.

Physicochemical Properties

  • Hydrogen Bonding: The 2-fluorobenzyl group (target compound) may reduce hydrogen-bond donor capacity compared to unsubstituted benzyl analogs, altering receptor interaction profiles .

Q & A

Basic: What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

Answer:
The synthesis of this purine-dione derivative can be approached via a multi-step protocol. A critical intermediate is 1-(2-fluorobenzyl)piperazine , which can be coupled to the purine core through nucleophilic substitution or palladium-catalyzed cross-coupling. Evidence from analogous syntheses suggests using DCM as a solvent, N,N-diisopropylethylamine as a base, and controlled stoichiometry to minimize side reactions . Key intermediates include:

  • 3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione : Prioritize purity via recrystallization (e.g., Et₂O) .
  • 4-(2-fluorobenzyl)piperazine : Verify substitution efficiency via LC-MS before coupling .

Post-synthesis, flash chromatography or preparative HPLC is recommended for purification.

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:
A combination of ¹H/¹³C NMR , FT-IR , and HRMS is essential:

  • ¹H NMR : Confirm substituent integration (e.g., naphthalenylmethyl protons at δ 4.5–5.5 ppm) and piperazine coupling (δ 2.3–3.5 ppm) .
  • ¹³C NMR : Verify carbonyl resonances (C2/C6 diones at ~150–160 ppm) .
  • HRMS : Ensure exact mass matches theoretical values (e.g., C₂₈H₂₈FN₅O₂ requires m/z 485.2187) .
  • FT-IR : Validate carbonyl stretches (1650–1750 cm⁻¹) and aromatic C-H bends .

Advanced: How can researchers optimize the yield and purity of this compound under varying reaction conditions?

Answer:
Optimization requires Design of Experiments (DOE) to evaluate:

  • Solvent polarity : DCM vs. THF for coupling efficiency .
  • Temperature : 0–25°C to balance reaction rate vs. decomposition.
  • Catalyst screening : Test Pd(PPh₃)₄ or CuI for cross-coupling steps .
  • Purification : Compare flash chromatography (silica gel) vs. crystallization (hexane/EtOAc) .

Advanced monitoring tools like in-situ IR or HPLC-MS can track intermediate formation and guide real-time adjustments .

Advanced: What computational strategies are effective in predicting the biological activity or binding affinity of this purine-dione derivative?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., tyrosine kinases) based on the fluorobenzyl and naphthalenyl pharmacophores .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .
  • QSAR modeling : Corporate substituent effects (e.g., electron-withdrawing fluorine) to predict IC₅₀ values .
  • DFT calculations : Optimize geometry and evaluate electronic properties (e.g., HOMO/LUMO energies) for reactivity insights .

Advanced: How should contradictory data regarding the compound’s biological activity be methodologically addressed?

Answer:
Contradictions (e.g., inconsistent IC₅₀ values across assays) require:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., ATP concentration in kinase assays) .
  • Off-target profiling : Screen against related enzymes (e.g., PDEs or other purine-binding proteins) .
  • Structural analogs : Synthesize derivatives with modified fluorobenzyl/naphthalenyl groups to isolate SAR trends .
  • Meta-analysis : Compare data with structurally similar compounds (e.g., purine-diones with piperazine substituents) .

Theoretical frameworks (e.g., enzyme kinetics or allosteric modulation hypotheses) should guide experimental redesign .

Advanced: What strategies are recommended for elucidating metabolic pathways or degradation products of this compound?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS for hydroxylated or demethylated metabolites .
  • Stability studies : Expose to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) to identify hydrolysis products .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolic fate in animal models .
  • Computational tools : Predict Phase I/II metabolism using ADMET Predictor or SwissADME .

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